molecular formula C19H16ClNO2 B5724242 5-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide

5-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide

Cat. No. B5724242
M. Wt: 325.8 g/mol
InChI Key: FKKBHVLMUSJKHY-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide, also known as CDMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating various signaling pathways, such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been shown to inhibit the activity of various enzymes, such as COX-2 and 5-LOX, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In vivo studies have shown that this compound reduces inflammation, tumor growth, and hyperglycemia in animal models.

Advantages and Limitations for Lab Experiments

5-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

5-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide has several potential future directions for research. One area of interest is the development of this compound-based drugs for the treatment of various diseases such as cancer, inflammation, and diabetes. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

5-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2,3-dimethylaniline followed by cyclization with furfural in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

5-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, this compound has been used as a bio-pesticide to control various pests. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

5-(4-chlorophenyl)-N-(2,3-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12-4-3-5-16(13(12)2)21-19(22)18-11-10-17(23-18)14-6-8-15(20)9-7-14/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKBHVLMUSJKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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